what are the properties of Br-PEG4-CH2-Boc
what are the properties of Br-PEG4-CH2-Boc
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the properties and applications of N-Boc-PEG4-bromide, a heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The user's initial query for "Br-PEG4-CH2-Boc" is ambiguous and does not correspond to a readily available chemical entity in major databases. The closest and most relevant commercially available compound is N-Boc-PEG4-bromide (CAS No. 1392499-32-9), which features a bromo group and a Boc-protected amine separated by a tetraethylene glycol (PEG4) spacer. This guide will focus on the properties and applications of this well-documented molecule.
N-Boc-PEG4-bromide is a versatile chemical tool that offers a combination of a reactive electrophile (bromide) and a protected nucleophile (Boc-amine) on a hydrophilic PEG spacer.[1][2] This unique structure allows for sequential and controlled conjugation reactions, making it an invaluable component in the synthesis of complex biomolecules.[3] The PEG4 linker enhances aqueous solubility and can reduce the immunogenicity of the final conjugate.[1][4]
Core Properties of N-Boc-PEG4-bromide
The physical and chemical properties of N-Boc-PEG4-bromide are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.
Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1392499-32-9 | [1] |
| Molecular Formula | C15H30BrNO6 | [1] |
| Molecular Weight | 400.31 g/mol | [1] |
| IUPAC Name | tert-butyl (14-bromo-3,6,9,12-tetraoxatetradecyl)carbamate | [5][6] |
| Purity | ≥95% - 98% | [1][5] |
| Synonyms | N-Boc-PEG4-bromide, Br-PEG4-NH-Boc | [1] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Light yellow liquid or solid/semi-solid | [5][7] |
| Solubility | Soluble in Dichloromethane (B109758) (DCM), Dimethyl sulfoxide (B87167) (DMSO) | [2][6] |
| Storage Temperature | -20°C for long-term storage; 2-8°C for short-term | [2][7] |
| Shipping Condition | Shipped under ambient temperature | [2] |
Reactivity and Applications
N-Boc-PEG4-bromide is a heterobifunctional linker designed for multi-step conjugation strategies. The reactivity of its two terminal functional groups can be independently controlled.
-
Bromo Group: The bromide is an excellent leaving group in nucleophilic substitution reactions.[1][2] It readily reacts with nucleophiles such as thiols (e.g., from cysteine residues in proteins) to form stable thioether bonds, and with amines, though typically requiring more forcing conditions.[3][8] This reactivity is fundamental to its application in attaching the linker to biomolecules or other synthetic constructs.[3]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[9] It is stable to a wide range of reaction conditions, including those used for nucleophilic substitution at the bromo end.[10] The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal a primary amine.[11][12] This newly exposed amine can then be used for subsequent conjugation, for example, through amide bond formation with an activated carboxylic acid.[10]
The hydrophilic PEG4 spacer offers several advantages in bioconjugation, including increased solubility of the resulting conjugate, reduced aggregation, and potentially lower immunogenicity.[4][13]
Key Applications:
-
PROTACs (Proteolysis Targeting Chimeras): N-Boc-PEG4-bromide is extensively used as a linker in the synthesis of PROTACs.[1][14] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[15] The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[16]
-
ADCs (Antibody-Drug Conjugates): This linker is also employed in the construction of ADCs.[14][17] ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells.[18] The PEG linker can improve the pharmacokinetic properties of the ADC.[19][20]
Experimental Protocols
The following are detailed methodologies for key reactions involving N-Boc-PEG4-bromide.
Protocol 1: Nucleophilic Substitution with a Thiol-Containing Molecule
This protocol describes a general procedure for the reaction of the bromo group of N-Boc-PEG4-bromide with a thiol.
Materials:
-
N-Boc-PEG4-bromide
-
Thiol-containing molecule (e.g., a peptide with a cysteine residue)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the thiol-containing molecule in the chosen anhydrous solvent under an inert atmosphere.
-
Add 1.1 to 1.5 molar equivalents of the base to the solution to deprotonate the thiol and form the more nucleophilic thiolate.
-
In a separate vial, dissolve 1.0 molar equivalent of N-Boc-PEG4-bromide in a minimal amount of the same solvent.
-
Add the N-Boc-PEG4-bromide solution dropwise to the thiolate solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by quenching with a mild aqueous acid, followed by extraction with an organic solvent.
-
The crude product should be purified by flash column chromatography.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG conjugate (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger such as triisopropylsilane (B1312306) (TIS)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM (a typical concentration is 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.[12]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[12] If the substrate is sensitive to side reactions from the tert-butyl cation, a scavenger like TIS (2.5-5% v/v) can be added.[12]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[12]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[12]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3 times).[12]
-
The resulting product is the TFA salt of the amine, which can often be used directly in the next step (e.g., an amide coupling). For neutralization, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[12]
Mandatory Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using N-Boc-PEG4-bromide.
Caption: A generalized workflow for PROTAC synthesis.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC induces protein degradation.
References
- 1. Br-PEG4-NH-Boc | CAS:1392499-32-9 | Biopharma PEG [biochempeg.com]
- 2. N-Boc-PEG4-bromide, 1392499-32-9 | BroadPharm [broadpharm.com]
- 3. N-Boc-PEG-bromide | AxisPharm [axispharm.com]
- 4. adcreview.com [adcreview.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. N-Boc-PEG4-bromide CAS#: 1392499-32-9 [chemicalbook.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. N-Boc-PEG4-bromide - Immunomart [immunomart.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. aacrjournals.org [aacrjournals.org]
